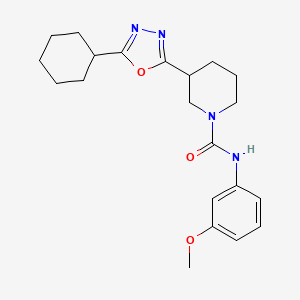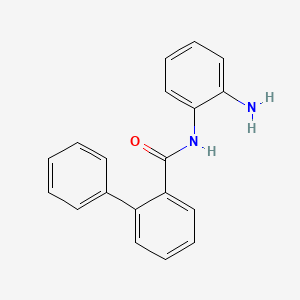![molecular formula C17H18ClN3O2S B14126564 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 725227-05-4](/img/structure/B14126564.png)
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a furan ring, and a chlorinated phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the 4-chloro-2-methylphenoxy group.
Attachment of the Propyl Chain: The phenoxy group is then reacted with a propylating agent to attach the propyl chain.
Formation of the Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Attachment of the Furan Ring: The furan ring is introduced through a reaction with a furan-2-ylmethyl halide.
Final Thiolation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, to form disulfides.
Reduction: Reduction reactions can occur at the triazole ring or the furan ring, depending on the conditions.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole or furan derivatives.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of triazole and furan derivatives on biological systems. It may have potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Triazole derivatives are known for their antifungal and anticancer activities, and this compound could be a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.
作用機序
The mechanism of action of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol likely involves interactions with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and phenoxy group can also interact with biological molecules, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the furan and propyl groups.
4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorinated phenoxy group.
5-(3-(4-chlorophenoxy)propyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the furan group.
Uniqueness
The uniqueness of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its combination of a triazole ring, a furan ring, and a chlorinated phenoxy group. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
725227-05-4 |
|---|---|
分子式 |
C17H18ClN3O2S |
分子量 |
363.9 g/mol |
IUPAC名 |
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12-10-13(18)6-7-15(12)23-9-3-5-16-19-20-17(24)21(16)11-14-4-2-8-22-14/h2,4,6-8,10H,3,5,9,11H2,1H3,(H,20,24) |
InChIキー |
NDDGBTOQUAHSRU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)


![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)





![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)

